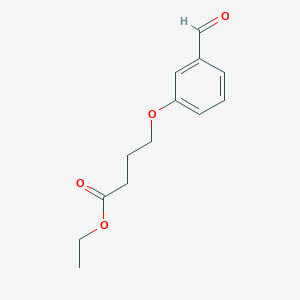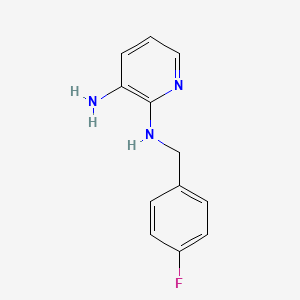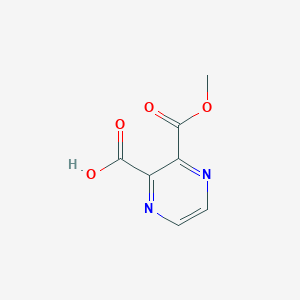
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
概要
説明
“3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H6N2O4 . It is a pyrazine derivative . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of “3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” and its derivatives has been a subject of research . For instance, one study designed and prepared 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids as more lipophilic derivatives of pyrazinoic acid . Methyl and propyl derivatives were also prepared as prodrugs with further increased lipophilicity .Molecular Structure Analysis
The molecular structure of “3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” can be represented by the InChI code: 1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11) . This indicates the presence of methoxycarbonyl and carboxylic acid functional groups in the pyrazine ring.Physical And Chemical Properties Analysis
“3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” is a powder at room temperature . Its molecular weight is 182.14 . The compound has a melting point of 116-117°C .科学的研究の応用
Chemical Synthesis
“3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” is used as a starting compound in the synthesis of various other compounds . It’s a versatile building block in organic synthesis, contributing to the structural diversity of the synthesized molecules .
Antifungal Activity
Compounds derived from “3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” have shown antifungal activity against T. mentagrophytes . The activity increases with the lipophilicity of the compound up to a certain point, after which the activity decreases .
Antimycobacterial Activity
Some compounds prepared using “3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” as a starting compound have shown antimycobacterial activity . This suggests potential applications in the development of new antimycobacterial drugs .
Material Science
In material science, “3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” can be used in the synthesis of new materials with desired properties. The pyrazine ring in the structure can contribute to the electronic properties of the material .
Pharmaceutical Research
“3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” and its derivatives can be used in pharmaceutical research for the development of new drugs. Its carboxylic acid group can form salts and esters, increasing the diversity of possible structures .
Biochemical Research
In biochemical research, “3-(Methoxycarbonyl)pyrazine-2-carboxylic acid” can be used to study the biochemical processes involving carboxylic acids and pyrazines .
Safety And Hazards
特性
IUPAC Name |
3-methoxycarbonylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPWGREDZWROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | |
CAS RN |
73763-86-7 | |
| Record name | 3-(methoxycarbonyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

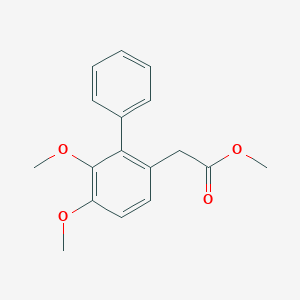
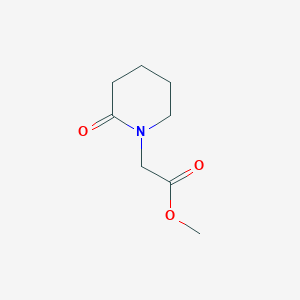
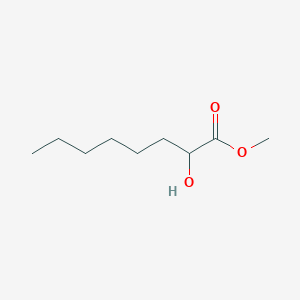
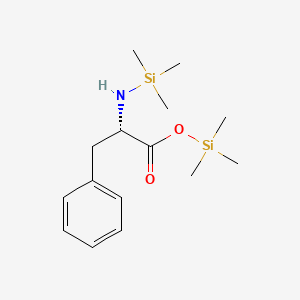
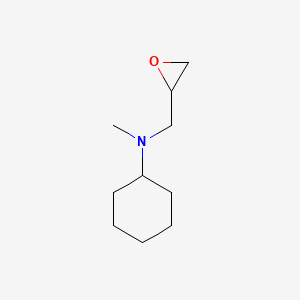
![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)


